molecular formula C6H4ClNO2 B151655 4-Chloropicolinic Acid CAS No. 5470-22-4

4-Chloropicolinic Acid

Cat. No. B151655
CAS RN: 5470-22-4
M. Wt: 157.55 g/mol
InChI Key: NNMYRMGMVLMQAY-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

4-Chloro-2-carboxypyridine (2.0 g), (aminomethyl)cyclopropane hydrochloride (1.7 g), 1-ethyl-3-(3-diethylaminopropyl)carbodiimide hydrochloride (WSC) (2.9 g), 1-hydroxybenzotriazole (HOBt) (2.3 g), triethylamine (2.1 ml) and tetrahydrofuran (30 ml) were stirred together at room temperature for 2 hours. Water was added, extraction was performed with ethyl acetate, and then silica gel was added to the extract and the solvent was distilled off under reduced pressure. The silica gel was charged into a dry column packed with silica gel and purified by column chromatography (hexane:ethyl acetate=4:1, followed by 2:1) to obtain 1.5 mg of the target substance as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
1-ethyl-3-(3-diethylaminopropyl)carbodiimide hydrochloride
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.Cl.[NH2:12][CH2:13][CH:14]1[CH2:16][CH2:15]1.Cl.C(N=C=NCCCN(CC)CC)C.ON1C2C=CC=CC=2N=N1>O.O1CCCC1.C(N(CC)CC)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH:12][CH2:13][CH:14]2[CH2:16][CH2:15]2)=[O:10])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)O
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl.NCC1CC1
Name
1-ethyl-3-(3-diethylaminopropyl)carbodiimide hydrochloride
Quantity
2.9 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(CC)CC
Name
Quantity
2.3 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
ADDITION
Type
ADDITION
Details
silica gel was added to the
EXTRACTION
Type
EXTRACTION
Details
extract
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The silica gel was charged into a dry column
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (hexane:ethyl acetate=4:1, followed by 2:1)
CUSTOM
Type
CUSTOM
Details
to obtain 1.5 mg of the target substance as a yellow oil

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC=C1)C(=O)NCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.